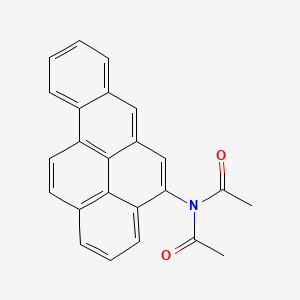

4-N,N-Diacetylaminobenzo(a)pyrene

Description

Properties

CAS No. |

82507-24-2 |

|---|---|

Molecular Formula |

C24H17NO2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-acetyl-N-benzo[a]pyren-4-ylacetamide |

InChI |

InChI=1S/C24H17NO2/c1-14(26)25(15(2)27)22-13-18-12-17-6-3-4-8-19(17)20-11-10-16-7-5-9-21(22)23(16)24(18)20/h3-13H,1-2H3 |

InChI Key |

ITUWBVBHDYKSII-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C(=O)C |

Other CAS No. |

82507-24-2 |

Synonyms |

4-(N,N-diacetylamino)benzo(a)pyrene 4-N,N-diacetylaminobenzo(a)pyrene 4-NDABP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

The 4-DMABP’s dimethylamino group contrasts with electron-withdrawing (e.g., nitro) or neutral (e.g., methoxy) substituents in related PAHs. For example:

- 4-Methoxybenzaldehyde derivatives exhibit lower electrophilicity, hindering β-carboline-3-oxazolone synthesis compared to dimethylamino-substituted aldehydes .

- 4-Hydroxyphenyl-β-carboline derivatives display reduced cytotoxicity (IC₅₀ = 1.65–1.83 μM) compared to 4-DMABP analogs (IC₅₀ = 1.09–1.37 μM), highlighting the dimethylamino group’s role in enhancing bioactivity .

Photophysical Properties in Donor-Acceptor Systems

4-DMABP’s dimethylamino group serves as a donor in exciplex-forming bichromophores. Key comparisons include:

- Anthracene-based dyads : Exhibit additive UV/Vis absorption spectra but redshifted, unstructured emission bands, indicating excited-state charge transfer absent in ground-state interactions .

- Pyrene-based systems : Require increased dichloromethane for solubility, suggesting steric or electronic differences compared to anthracene/naphthalene acceptors .

Cytotoxic Activity Comparison

The dimethylamino group’s electron-donating nature enhances interactions with cellular targets. Key findings include:

| Compound | Cancer Cell Line (IC₅₀, μM) | Reference |

|---|---|---|

| 4-DMABP analog | PC-3: 1.37; OVCAR-03: 1.09 | |

| 4-Hydroxyphenyl-β-carboline | PC-3: 1.83; OVCAR-03: 1.65 | |

| 4-Methoxybenzaldehyde derivative | Inactive in synthesis |

Preparation Methods

Precursor Synthesis: 4-Aminobenzo(a)pyrene

The synthesis begins with the preparation of 4-aminobenzo(a)pyrene, a critical intermediate. Benzo(a)pyrene (C₂₀H₁₂), the parent PAH, undergoes nitration at the 4-position using a mixed acid system (HNO₃/H₂SO₄) to yield 4-nitrobenzo(a)pyrene. Subsequent reduction with hydrogen gas over a palladium catalyst converts the nitro group to an amine, producing 4-aminobenzo(a)pyrene.

Key Reaction Conditions:

Acetylation of the Amine Group

The 4-aminobenzo(a)pyrene intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces two acetyl groups onto the amine, forming the N,N-diacetyl derivative.

Reaction Protocol:

-

Dissolve 4-aminobenzo(a)pyrene (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add acetic anhydride (2.2 mmol) and pyridine (2.5 mmol) dropwise under nitrogen atmosphere.

-

Stir at room temperature for 24 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 8:2).

Yield: 82–88% after purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts acetylation efficiency. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) enhance reaction rates compared to nonpolar alternatives. Elevated temperatures (40–50°C) reduce reaction time to 12 hours but may increase side-product formation.

Stoichiometric Considerations

A molar excess of acetic anhydride (2.2 equivalents) ensures complete diacetylation. Substoichiometric quantities lead to monoacetylated byproducts, complicating purification.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with a gradient elution system (hexane to ethyl acetate). Analytical thin-layer chromatography (TLC) monitors progress, with the target compound exhibiting an Rf of 0.45 in hexane/ethyl acetate (7:3).

Spectroscopic Validation

-

UV-Vis Spectroscopy : λₘₐₐ = 295 nm (aromatic π→π* transitions).

-

Mass Spectrometry : Molecular ion peak at m/z 351.4 ([M+H]⁺), consistent with C₂₄H₁₇NO₂.

-

¹H NMR (CDCl₃) : δ 8.5–7.2 (m, 14H, aromatic protons), δ 2.35 (s, 6H, acetyl methyl groups).

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| UV-Vis | 295 nm | |

| MS | m/z 351.4 ([M+H]⁺) | |

| ¹H NMR | δ 2.35 (s, 6H), δ 7.2–8.5 (m, 14H) |

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete acetylation yields monoacetylated species, detectable via LC-MS. Increasing acetic anhydride stoichiometry to 3.0 equivalents minimizes this issue.

Degradation Under Ambient Conditions

This compound is light-sensitive. Storage in amber vials under nitrogen at -20°C preserves integrity for >6 months.

Applications and Further Research

This compound serves as a model substrate for studying PAH metabolism, particularly deacetylation pathways mediated by hepatic enzymes . Future work should explore scalable synthesis routes and biocatalytic modifications to enhance yield and selectivity.

Q & A

What are the common synthesis routes for 4-N,N-Diacetylaminobenzo(a)pyrene, and how are intermediates characterized?

Basic

Synthesis typically involves multi-step functionalization of benzo(a)pyrene. A key step is the acetylation of the amino group using acetic anhydride under reflux conditions. For example, intermediates like 4-aminobenzo(a)pyrene are first synthesized via nitration followed by reduction, then acetylated. Characterization relies on FTIR (to confirm acetyl group incorporation via C=O stretching at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns). Purity is assessed via HPLC with UV detection at 254 nm .

How do researchers optimize reaction conditions for introducing acetyl groups to benzo(a)pyrene derivatives?

Advanced

Optimization focuses on solvent polarity, catalyst selection (e.g., DMAP for acetylation), and reaction time. For instance, using dichloromethane as a solvent minimizes side reactions, while elevated temperatures (60–80°C) accelerate acetylation. Kinetic studies via GC-MS track intermediate formation, and TLC monitors reaction progress. Contradictions in yield (e.g., lower yields in polar solvents) are resolved by adjusting stoichiometry (1:2.5 molar ratio of amine to acetic anhydride) .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic

Key techniques include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1442 for C₂₄H₁₉N₂O₂).

- NMR spectroscopy : ¹H NMR reveals acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 168–170 ppm).

- X-ray diffraction (XRD) : Resolves crystal structure and confirms diacetyl substitution geometry .

How can researchers address discrepancies in photochemical degradation data for this compound?

Advanced

Discrepancies in degradation rates (e.g., UV vs. visible light experiments) are analyzed using CIDNP (Chemically Induced Dynamic Nuclear Polarization) . For example, conflicting emission signals in nitrogen evolution (as seen in diazonium salt systems) are resolved by controlling radical pair formation through solvent choice (e.g., dioxane vs. benzene) and light intensity. Data normalization to pyrene control systems reduces experimental noise .

What in vitro models are suitable for assessing the carcinogenic potential of this compound?

Advanced

The compound’s carcinogenicity is evaluated using:

- Ames test : To detect mutagenicity in Salmonella typhimurium strains TA98 and TA100.

- Human cell lines (e.g., HepG2) : Metabolic activation via cytochrome P450 enzymes is monitored using LC-MS/MS to detect DNA adducts (e.g., 8-oxo-dG).

- Comparative species studies : Rodent models (rats/mice) assess tumorigenicity, with histopathology and dose-response analyses to confirm cross-species relevance .

How do solvent effects influence the stability of this compound in photochemical studies?

Advanced

Stability under UV light varies with solvent polarity. In non-polar solvents (e.g., benzene), the compound undergoes slower degradation due to reduced solvation of radical intermediates. Polar aprotic solvents (e.g., DMSO) accelerate degradation via stabilization of transition states. UV-Vis spectroscopy (1800 nm range) and HPLC-PDA quantify degradation products, while EPR identifies transient radicals .

What computational methods are used to predict the reactivity of this compound?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular docking (e.g., using PDB code 3HKC ) models interactions with DNA or enzymes. MD simulations assess binding stability in aqueous environments, with RMSD values <2 Å indicating robust interactions .

How do researchers resolve conflicting data on metabolic activation pathways of this compound?

Advanced

Contradictions in cytochrome P450 isoform specificity (e.g., CYP1A1 vs. CYP1B1) are addressed using knockout cell lines and selective inhibitors (e.g., α-naphthoflavone). Metabolite profiling via HRMS/MS identifies epoxide intermediates, while isotope labeling (¹⁴C) tracks bioactivation pathways in hepatic microsomes .

What purification strategies ensure high-purity this compound for biological assays?

Basic

Crude products are purified via:

- Flash chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1).

- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (confirmed by melting point analysis , ~210–215°C).

- Preparative HPLC : C18 columns with acetonitrile/water mobile phases .

How can researchers validate the environmental persistence of this compound?

Advanced

Persistence is assessed via:

- OECD 307 guideline : Soil half-life studies under aerobic conditions, with GC-ECD quantifying residual compound.

- Photodegradation in aquatic systems : Simulated sunlight exposure (300–800 nm) with LC-TOF-MS identifying transformation products (e.g., quinones).

- QSAR models : Predict bioaccumulation potential using log Kow values derived from shake-flask experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.